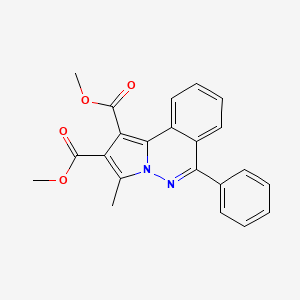

Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Description

Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate (C${22}$H${18}$N$2$O$4$, molecular weight: 374.396) is a pyrrolophthalazine derivative characterized by a fused bicyclic core with a methyl group at position 3 and a phenyl substituent at position 6 . Its ChemSpider ID is 21491135, and it is registered under the ACD/IUPAC name 853319-04-7 . While the provided evidence lacks detailed synthetic protocols for this specific compound, analogous pyrrolophthalazine derivatives are synthesized via [3+2] dipolar cycloadditions or microwave-assisted reactions, yielding products with varying efficiencies (e.g., 16–82% yields under different conditions) .

Properties

CAS No. |

853319-04-7 |

|---|---|

Molecular Formula |

C22H18N2O4 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |

InChI |

InChI=1S/C22H18N2O4/c1-13-17(21(25)27-2)18(22(26)28-3)20-16-12-8-7-11-15(16)19(23-24(13)20)14-9-5-4-6-10-14/h4-12H,1-3H3 |

InChI Key |

QJKGIFFFBYGZOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis via Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine Intermediates

A widely reported method involves the formation of dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine intermediates, followed by cyclization. The procedure begins with the reaction of N-aminoethylpyrrole (2 ) and substituted acetophenones in dichloromethane (DCM) with acetic acid as a catalyst . After 2 hours at room temperature, intermediates 3a–s are generated, which subsequently react with triphenylphosphine (PPh₃) and dimethyl acetylenedicarboxylate (DMAD) (4 ) to yield dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates (5a–s ) .

Critical Reaction Conditions :

-

Solvent : Dry DCM

-

Catalyst : Acetic acid (3 drops)

-

Reagents : PPh₃ (0.5 mmol), DMAD (0.5 mmol)

-

Purification : Column chromatography (70:30 petroleum ether/ethyl acetate)

The final step involves cyclization with hydrazine hydrate (6 ) in ethanol under reflux for 10 hours, producing the target pyrrolophthalazine derivatives . For example, 5a (dimethyl 1-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate) cyclizes to yield the phthalazine core.

1,3-Dipolar Cycloaddition of Phthalazinium Ylides

An alternative route employs 1,3-dipolar cycloaddition reactions using phthalazinium ylides and acetylenedicarboxylates. Phthalazinium bromide (9 ) reacts with DMAD in the presence of triethylamine (TEA) to generate the pyrrolo[2,1-a]phthalazine skeleton . This method is notable for its one-pot efficiency and compatibility with microwave irradiation .

Procedure :

-

Ylide Formation : Phthalazinium bromide is treated with TEA in chloroform to generate the reactive ylide.

-

Cycloaddition : DMAD (1.2 equiv) is added, and the mixture is refluxed for 6 hours .

-

Workup : The crude product is washed with water, dried over MgSO₄, and purified via silica gel chromatography.

Optimized Conditions :

-

Microwave Irradiation : 130°C, 5.5–6 bar pressure, 10–40 minutes .

-

Yield Improvement : 75% under microwaves vs. 49% with classical heating .

Post-cyclization functionalization allows for the introduction of methyl and phenyl groups. For instance, dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is synthesized by alkylating the phthalazine nitrogen with methyl iodide, followed by Suzuki-Miyaura coupling with phenylboronic acid .

Key Steps :

-

N-Alkylation : Reacting the phthalazine core with methyl iodide in DMF at 80°C.

-

Cross-Coupling : Using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as the solvent .

Comparative Analysis of Synthetic Routes

Analytical Validation and Characterization

Synthetic products are validated using:

-

¹H/¹³C NMR : Key resonances for the methyl groups (δ 3.61–3.85 ppm) and aryl protons (δ 6.88–7.77 ppm) .

-

Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z = 374.4 for C₂₂H₁₈N₂O₄) .

-

X-Ray Crystallography : Used to resolve the fused pyrrolophthalazine structure .

Challenges and Optimization Strategies

-

Regioselectivity : The position of methyl and phenyl groups is controlled by steric and electronic effects during cycloaddition .

-

Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients is critical for isolating isomers .

-

Scale-Up : Microwave methods reduce reaction times but require high-pressure reactors .

Chemical Reactions Analysis

Cycloaddition with DMAD

The reaction of N-aminoethylpyrrole with DMAD and PPh₃ forms a dihydrodipyrrolopyrazine dicarboxylate intermediate. This step involves:

-

Michael addition : The amino group attacks the carbonyl carbon of DMAD.

-

Cycloaddition : Formation of a six-membered ring via [4+2] cycloaddition, stabilized by electron-withdrawing groups ( ).

Hydrazine-Mediated Cyclization

Heating with hydrazine hydrate induces:

-

Nucleophilic attack : Hydrazine reacts with carbonyl groups, forming imine intermediates.

-

Ring closure : Intramolecular cyclization forms the fused pyrrolophthalazine system ( ).

NMR Data

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constants |

|---|---|---|---|

| CH₃ (ester) | 3.60–3.85 ppm | Singlet | – |

| CH₂ (bridge) | 4.20–4.80 ppm | Triplet | J = 5.8–6.0 Hz |

| Aromatic protons | 6.90–7.40 ppm | Doublet/doublet | J = 2.0–8.8 Hz |

| Pyrrolophthalazine ring protons | 5.80–6.70 ppm | Doublet of doublets | J = 3.0–4.0 Hz |

Mass Spectrometry

-

Molecular ion (M⁺) : Observed at m/z ≈ 400 (calculated based on similar structures in ).

-

Fragmentation : Loss of methyl groups (CH₃⁺) and cleavage of ester bonds.

Biological Activity (Inferred from Analogous Compounds)

While direct data for the target compound is unavailable, derivatives with similar cores (e.g., 7m in ) show:

-

Cytotoxicity : IC₅₀ ≈ 12–20 μM against Panc-1, PC3, and MDA-MB-231 cancer cell lines.

-

Apoptosis induction : Sub-G1 cell cycle arrest and kinase inhibition (e.g., Western blot confirmation in ).

Stability and Reactivity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to pyrrolo[2,1-a]phthalazines exhibit notable biological activities, including anticancer properties. Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has shown promise in preliminary studies for its antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell growth in breast and lung cancer models.

Case Study: Antiproliferative Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research is necessary to elucidate the specific pathways involved.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies often involve assessing binding affinities with specific enzymes or receptors relevant to disease pathways. For example, the compound's interaction with topoisomerase II has been investigated, showing promising results that suggest it may act as a topoisomerase inhibitor.

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of dimethyl 3-methyl-6-phenylpyrrolophthalazine-1,2-dicarboxylate and related compounds:

Key Observations:

- Core Heterocycle Influence : The pyrrolophthalazine core (e.g., ) exhibits distinct electronic properties compared to pyrrolotriazine derivatives (e.g., ), affecting reactivity and spectroscopic signatures.

- Bromoacetyl or dibromoacetyl substituents (e.g., ) introduce electron-withdrawing effects, lowering yields (16%) compared to phenyl/tolyl groups (53–84%) .

- Ester Group Consistency : All compounds share dimethyl carboxylate groups, with IR C=O stretches consistently observed near 1738 cm⁻¹ .

Biological Activity

Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 366.39 g/mol. The compound features a pyrrolo[2,1-a]phthalazine core with two carboxylate groups and a phenyl substituent. This specific arrangement contributes to its reactivity and potential for biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyrrolo[2,1-a]phthalazine |

| Functional Groups | Two dicarboxylate groups, one phenyl group |

| Molecular Weight | 366.39 g/mol |

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. A common method includes a one-pot three-component reaction that combines appropriate precursors under controlled conditions to enhance yield and minimize side reactions. This approach simplifies purification processes and is crucial for producing high-purity compounds for biological testing.

Understanding the mechanism of action is essential for assessing the therapeutic potential of this compound. Interaction studies are necessary to elucidate how this compound interacts with biological targets such as enzymes or receptors involved in disease pathways. Preliminary findings suggest that the dicarboxylate groups may facilitate interactions with key enzymes involved in cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

To further understand its unique properties, a comparison with similar compounds can be beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate | C_{22}H_{18}N_{2}O_{4} | Similar core structure but lacks the methyl group at position 3 |

| Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate | C_{23}H_{20}N_{2}O_{4} | Contains an indolizine structure instead of pyrrolo[2,1-a]phthalazine |

| Dimethyl 3,6-dihydropyridazine-1,2-dicarboxylate | C_{10}H_{10}N_{2}O_{4} | Features a different ring structure and fewer aromatic components |

This compound stands out due to its unique combination of a methyl group at position 3 and a phenyl substituent at position 6 within the pyrrolo[2,1-a]phthalazine framework. This specific arrangement may influence its biological activity compared to similar compounds.

Q & A

Q. Characterization :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl, phenyl) and ester groups .

- IR Spectroscopy : Validate carbonyl (C=O) and aromatic C-H stretches .

- HRMS : Match experimental and calculated molecular ion peaks for accuracy .

Advanced: How can researchers optimize reaction yield and purity for this compound during scale-up?

Methodological Answer:

- Solvent Selection : Use anhydrous tetrahydrofuran or dioxane to minimize side reactions .

- Catalyst Control : Optimize triethylamine stoichiometry (1.1–1.2 equivalents) to enhance cyclization efficiency .

- In-line Monitoring : Employ TLC or HPLC to track reaction progress and halt at maximal yield.

- Recrystallization : Use mixed solvents (e.g., methanol/water) to improve crystal purity .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- 1H NMR : Resolves methyl group splitting patterns and aromatic proton environments .

- 13C NMR : Identifies carbonyl carbons (170–175 ppm) and quaternary aromatic carbons .

- IR : Confirms ester C=O (~1740 cm⁻¹) and nitrile/phenyl stretches if present .

- HRMS : Validates molecular formula via exact mass matching .

Advanced: How to address discrepancies in NMR data caused by impurities or tautomerism?

Methodological Answer:

- Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic vs. methyl protons) .

- Variable Solvent NMR : Use DMSO-d6 vs. CDCl3 to observe tautomeric shifts or hydrogen bonding .

- Spiking with Authentic Samples : Compare peaks with known derivatives to rule out impurities .

Basic: How to design experiments evaluating environmental fate and biodegradation pathways?

Methodological Answer:

Adopt frameworks like Project INCHEMBIOL :

- Lab Studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light, and soil adsorption coefficients.

- Biotic Tests : Use microbial consortia to assess aerobic/anaerobic degradation pathways.

- Analytical Tools : LC-MS/MS to track degradation intermediates and parent compound persistence .

Advanced: What in vitro assays are suitable for assessing cytotoxicity and mechanism of action?

Methodological Answer:

- MTT/PrestoBlue Assays : Quantify cell viability in human cancer lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.

- Molecular Docking : Predict binding affinity to targets like topoisomerases or kinases using AutoDock Vina .

Advanced: How to design a comparative study of reactivity with triazolo-phthalazine derivatives?

Methodological Answer:

- Reactivity Probes : Use electrophilic substitution reactions (e.g., nitration) to compare positional selectivity .

- Kinetic Analysis : Monitor reaction rates under identical conditions (solvent, temperature).

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity differences .

Basic: What methodologies assess thermal and photolytic stability?

Methodological Answer:

- TGA/DSC : Measure decomposition temperatures and enthalpy changes under nitrogen/air .

- Accelerated Stability Testing : Expose solid samples to 40°C/75% RH for 4 weeks, then analyze purity via HPLC .

- UV Chamber Studies : Irradiate solutions (λ = 254–365 nm) and quantify degradation via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.